

Application Notes and Protocols for SPD304 Administration in In Vivo Mouse Models

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Compound of Interest

Compound Name: *qsl-304*

Cat. No.: *B15584633*

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Disclaimer: High Toxicity of SPD304 Precludes Direct In Vivo Use

Extensive research has demonstrated that SPD304, a selective inhibitor of Tumor Necrosis Factor-alpha (TNF- α), exhibits high toxicity, rendering it unsuitable for direct administration in in vivo mouse models.[1][2][3] This document, therefore, serves as a detailed application note on the mechanism of SPD304 and provides protocols for in vitro use. Furthermore, as a practical guide for researchers interested in this therapeutic strategy, a detailed in vivo protocol for an alternative, orally active small-molecule TNF- α inhibitor is provided as a representative example.

Introduction to SPD304

SPD304 is a small-molecule inhibitor that selectively targets TNF- α . [1] Its mechanism of action involves the disruption of the TNF- α trimer, a crucial step for its biological activity. By promoting the dissociation of this trimeric structure, SPD304 effectively blocks the interaction between TNF- α and its receptors, TNFR1 and TNFR2, thereby inhibiting downstream signaling pathways that mediate inflammation and apoptosis. [1][4]

Mechanism of Action

Tumor Necrosis Factor-alpha (TNF- α) is a pleiotropic cytokine that plays a central role in inflammation, immunity, and apoptosis. [5][6] It exists as a homotrimer, and this trimeric form is essential for receptor binding and activation. [4] SPD304 binds to a pocket on the surface of the

TNF- α trimer, accelerating the dissociation of its subunits by a factor of 600.^[7] This disruption prevents TNF- α from binding to its receptors, thereby inhibiting the initiation of downstream signaling cascades.

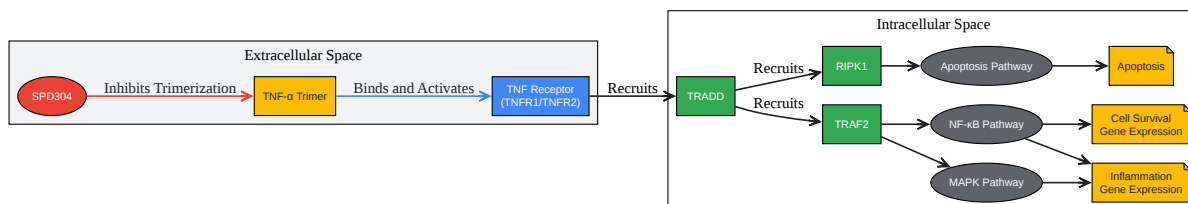
In Vitro Data for SPD304

The following table summarizes the key in vitro quantitative data for SPD304, highlighting its potency and activity in biochemical and cell-based assays.

Parameter	Value	Assay System	Reference
IC ₅₀ (TNFR1 Binding)	22 μ M	In vitro TNF receptor 1 (TNFR1) binding to TNF- α	^[1]
IC ₅₀ (TNFR1 Binding)	12 μ M	ELISA (inhibition of TNF α /TNF receptor 1 binding)	^[8]
IC ₅₀ (Cell-based)	4.6 μ M	Cell-based assay	^[4] ^[7]
Dissociation Constant (Kd)	6.1 \pm 4.7 nM	Surface acoustic wave (SAW) experiment	^[7] ^[8]

Signaling Pathway of TNF- α

The following diagram illustrates the signaling pathway of TNF- α , which is inhibited by SPD304.



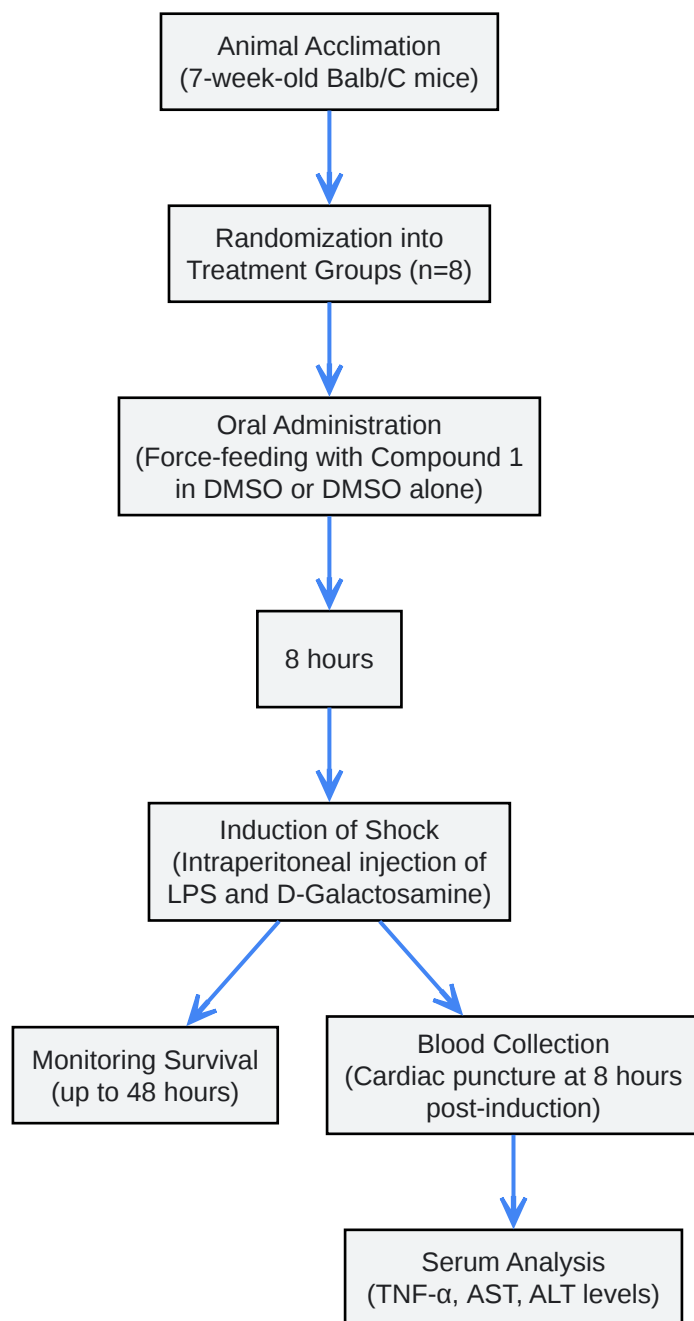
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Caption: TNF-α signaling pathway and the inhibitory action of SPD304.

Representative In Vivo Protocol: Oral Administration of a Small-Molecule TNF-α Inhibitor

The following protocol is adapted from a study that successfully used an orally active small-molecule TNF-α inhibitor (referred to as "Compound 1") in a mouse model of LPS/D-Galactosamine-induced lethal shock.[2] This protocol can serve as a template for designing in vivo experiments with similar compounds.

Experimental Workflow



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